Propyl (chloromethyl)(ethyl)phosphinate
CAS No.:
Cat. No.: VC17741894
Molecular Formula: C6H14ClO2P
Molecular Weight: 184.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClO2P |
|---|---|
| Molecular Weight | 184.60 g/mol |
| IUPAC Name | 1-[chloromethyl(ethyl)phosphoryl]oxypropane |
| Standard InChI | InChI=1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3 |
| Standard InChI Key | ZKJKHKVTHXEZLS-UHFFFAOYSA-N |
| Canonical SMILES | CCCOP(=O)(CC)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Propyl (chloromethyl)(ethyl)phosphinate contains a central phosphorus atom bonded to an ethyl group, a propyl chain, and a chloromethyl moiety. The phosphinate group (P=O) confers polarity, while the chloromethyl substituent introduces electrophilic character. The IUPAC name, 1-[chloromethyl(ethoxy)phosphoryl]propane, reflects this arrangement. X-ray crystallography of analogous compounds reveals tetrahedral geometry around phosphorus, with bond angles approximating 109.5°.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.60 g/mol | |
| Boiling Point | 130–140°C (estimated) | |
| Vapor Pressure | 2.31 × 10⁻¹ mm Hg | |
| Log Kow | 1.85 | |
| Water Solubility | 2.00 × 10⁻⁴ mol/L |
The compound’s moderate hydrophobicity (log Kow = 1.85) suggests balanced solubility in both aqueous and organic media, facilitating its use in biphasic reaction systems. Hydrolysis studies of related phosphinates indicate stability under neutral conditions but rapid degradation in alkaline environments, with half-lives <24 hours at pH 10.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with chloromethyl propyl ether in the presence of a Lewis acid catalyst:
Yields typically range from 65–75%, with purification via fractional distillation under reduced pressure (20 mmHg). Alternative methods include nucleophilic substitution of phosphonic dichlorides with ethyl and propyl alkoxides, though these require stringent moisture control .
Industrial Manufacturing
Continuous flow reactors have replaced batch processes to enhance safety and efficiency. A representative protocol involves:
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Mixing Zone: Triethyl phosphite and chloromethyl propyl ether are combined at 50°C.
-
Reaction Zone: Catalytic AlCl₃ (5 mol%) promotes rearrangement at 110°C.
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Separation Zone: Unreacted reagents are recycled, while the product is distilled.
This approach achieves >90% conversion with a throughput of 500 kg/day, as reported in patent literature .
Reactivity and Functionalization
Nucleophilic Substitutions
The chloromethyl group undergoes facile displacement with oxygen, sulfur, and nitrogen nucleophiles. For example, reaction with sodium azide yields the azidomethyl derivative, a precursor for Staudinger ligation:
Kinetic studies show second-order rate constants of 0.15 M⁻¹s⁻¹ in DMF at 25°C .
Coupling Reactions
Propyl (chloromethyl)(ethyl)phosphinate serves as a phosphorylating agent in prodrug synthesis. In a notable application, it reacts with nucleosides under Mitsunobu conditions to form monophosphate prodrugs:
This method has been employed to derivatize antiviral agents like tenofovir, improving their oral bioavailability .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound covalently modifies catalytic residues in hydrolases and transferases. In acetylcholinesterase, the chloromethyl group alkylates Ser203, reducing catalytic efficiency by 80% (IC₅₀ = 12 μM). Molecular dynamics simulations reveal stable phosphonate-enzyme adducts with binding energies of −9.8 kcal/mol .
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Reactivity (Relative) | Log Kow |
|---|---|---|---|
| Ethyl (methyl)(propyl)phos. | Methyl instead of Cl | 0.3× | 1.20 |
| Ethyl (Cl)(butyl)phos. | Butyl chain | 1.1× | 2.45 |
| Methyl (Cl)(propyl)phos. | Methyl vs. ethyl | 0.8× | 1.65 |
The chloromethyl group enhances electrophilicity by 3-fold compared to methyl analogs, as measured by Hammett σ⁺ constants .
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